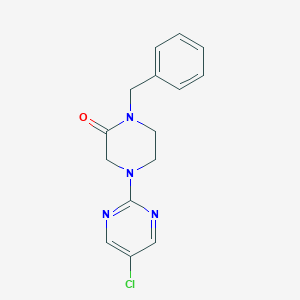
3-(benzyloxy)-N-(2,2,2-trifluoroethyl)isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the use of isoxazole-5-carbonyl chloride . In one experiment, pyridine was added to a suspension of a precursor compound in dichloromethane at room temperature, followed by isoxazole-5-carbonyl chloride . After 30 minutes, the precipitated solid was collected by vacuum filtration, washed with water and dichloromethane, and dried in vacuo to give the desired compound .Molecular Structure Analysis
The molecular structure of this compound includes a benzyl group attached to an isoxazole ring via an oxygen atom, and a trifluoroethyl group attached to the isoxazole ring via a nitrogen atom.Physical And Chemical Properties Analysis
The compound has a molecular weight of 300.237. Other physical and chemical properties are not detailed in the available sources.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Carbonic Anhydrase Inhibition : A study elaborates on the synthesis of isoxazole-containing sulfonamides displaying potent inhibitory properties against carbonic anhydrase II and VII, significant for their roles in glaucoma and neuropathic pain treatment. The research indicates the utility of isoxazole derivatives in developing new therapeutic agents (Altug et al., 2017).
Antimicrobial and Antioxidant Activities : Another study reports on benzimidazole derivatives, synthesized via the reaction with carboxylic acids, showing promising antimicrobial and antioxidant activities. This underscores the role of isoxazole-based compounds in generating biologically active molecules (Sindhe et al., 2016).
Antitumor Properties : Research into the synthesis and chemistry of imidazotetrazine derivatives reveals potential broad-spectrum antitumor agents, further highlighting the importance of structural modifications in enhancing the therapeutic potential of such compounds (Stevens et al., 1984).
Chemical Synthesis and Mechanistic Insights
Novel Synthetic Routes : Studies also focus on developing novel synthetic methods for generating isoxazole derivatives, serving as key intermediates for more complex chemical entities. This includes exploring multicomponent reactions and elucidating the mechanisms underlying such synthetic processes, which are crucial for advancing organic synthesis methodologies (Guleli et al., 2019).
Isoxazole as Agrochemicals : Additionally, the synthesis and herbicidal activity of isoxazole derivatives demonstrate their potential in developing new agrochemicals. Such studies reveal the structure-activity relationships essential for designing more effective and selective herbicidal agents (Hamper et al., 1995).
Safety and Hazards
While specific safety and hazard information for this compound is not available, the synthesis process involves the use of isoxazole-5-carbonyl chloride, which is classified as a dangerous substance . It carries the signal word “Danger” and has hazard statements including H314, indicating that it causes severe skin burns and eye damage .
Eigenschaften
IUPAC Name |
3-phenylmethoxy-N-(2,2,2-trifluoroethyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c14-13(15,16)8-17-12(19)10-6-11(18-21-10)20-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYCZVLLBISTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzyloxy)-N-(2,2,2-trifluoroethyl)isoxazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2,6-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2539490.png)
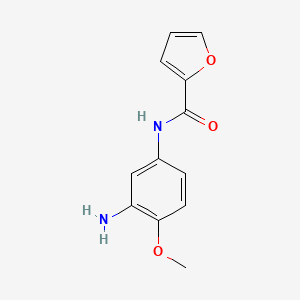
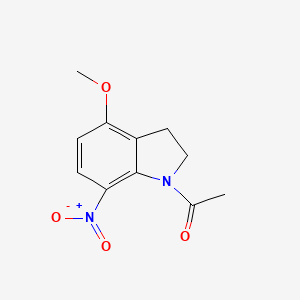
![methyl N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]carbamate](/img/structure/B2539495.png)
![N-(4-chlorobenzyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2539496.png)
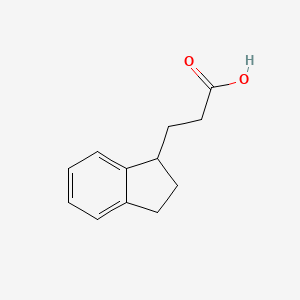
![N-(2-methylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2539500.png)
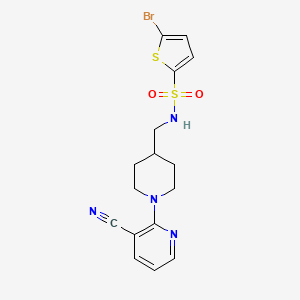
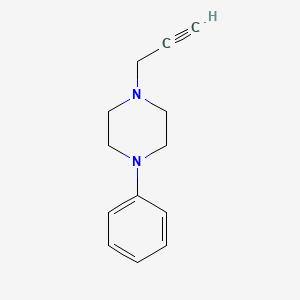
![1-(3-Chloro-4-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2539505.png)
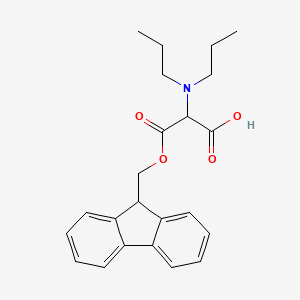
![N-(4-acetylphenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2539510.png)
